2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-2-20-10-12(19)16-5-7-18-8-6-17-13(18)11-9-14-3-4-15-11/h3-4,6,8-9H,2,5,7,10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXLZGGTJUGVFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1C=CN=C1C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, which includes a pyrazine and imidazole moiety, suggests possible interactions with biological targets that could lead to therapeutic effects.
The molecular formula of 2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is , with a molecular weight of 337.4 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing pyrazine and imidazole rings exhibit a variety of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activities of 2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide have been explored in several studies.
Antimicrobial Activity
Studies have shown that similar compounds demonstrate significant antimicrobial activity against various pathogens. For instance, derivatives with imidazole rings have been noted for their effectiveness against bacteria and fungi, suggesting that 2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide may also possess similar properties .
Antiviral Properties
The compound's structure aligns with known antiviral agents. Research on related heterocycles has revealed their potential efficacy against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). For example, compounds exhibiting structural similarities to 2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide have shown promising antiviral activity at low micromolar concentrations .
The mechanism of action for compounds like 2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide often involves the inhibition of specific enzymes or receptors involved in pathogen survival or replication. The binding affinity to these targets can lead to a reduction in pathogen viability or replication rates.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| Pyrazole derivative | HSV | 50.1 | Significant antiviral activity |
| Imidazole-containing compound | TMV | 0.5 | Effective at reducing plaques |
| Benzamide derivative | Mycobacterium tuberculosis | 3.73 - 4.00 | Anti-tubercular activity |
These findings suggest that the structural components present in 2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide could contribute to similar biological effects.
Comparison with Similar Compounds
Core Structural Variations
Key Observations
- Heterocyclic Core : Pyrazine (target compound) vs. benzothiazole (), benzimidazole (), or pyridine (). Pyrazine’s electron-deficient nature may enhance binding to metal ions or enzymes.
- Substituent Effects : Ethoxy (target) vs. cyclopentyl () or methylthio () groups influence lipophilicity and solubility. Ethoxy may improve water solubility compared to bulkier substituents.
- Pharmacophore Diversity : The ethylimidazole linker is conserved, but terminal groups (acetamide vs. benzamide) alter molecular interactions.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
